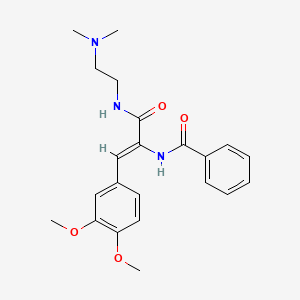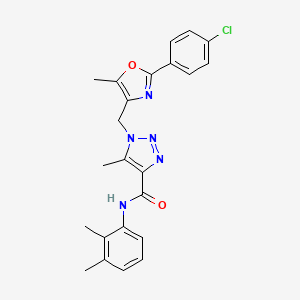![molecular formula C20H24N2O5S B2924534 2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide CAS No. 899976-22-8](/img/structure/B2924534.png)
2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains two phenyl rings (benzene rings), which are substituted with various functional groups including methoxy (-OCH3) and acetamide (-NHCOCH3) groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivatives. The methoxy groups could potentially be introduced using a methylation reaction, while the acetamide group might be added through a reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two phenyl rings, which are likely to be planar due to the nature of the carbon-carbon bonds in the benzene ring. The presence of the methoxy and acetamide groups would introduce additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the functional groups. For example, the methoxy groups might be susceptible to demethylation under certain conditions, while the acetamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might increase its solubility in organic solvents, while the acetamide group could potentially form hydrogen bonds .Applications De Recherche Scientifique
Biological Effects of Acetamide Derivatives
Biological Effects of Acetamide, Formamide, and Their Mono and Dimethyl Derivatives An Update
This study provides a comprehensive review of the toxicology and biological effects of acetamide and its derivatives. It updates previous knowledge, adding considerable information on the biological consequences of exposure to these chemicals, including their commercial importance and the environmental toxicology data that has emerged over the years. The review suggests varying biological responses among these chemicals, influenced by their material biology and usage (Kennedy, 2001).
Environmental Impact and Removal Techniques
Environmental protection by the adsorptive elimination of acetaminophen from water A Comprehensive Review
This paper discusses the significance of removing acetaminophen (a related acetamide derivative) from water due to its environmental impact and presents a review of recent progress in adsorption methods for its elimination. It highlights the efficiency of various adsorbents and discusses future perspectives in the area of process costing, adsorbent regeneration, and mechanistic investigations (Igwegbe et al., 2021).
Potential Mechanisms of Action and Therapeutic Uses
Existing and Potential Therapeutic Uses for N-acetylcysteine The Need for Conversion to Intracellular Glutathione for Antioxidant Benefits
This review explores the therapeutic uses of N-acetylcysteine (NAC), focusing on its role as a precursor for glutathione synthesis, which is crucial for its antioxidant benefits. It discusses the mechanisms of action of NAC in various therapeutic settings, including its use in acetaminophen (paracetamol) overdose treatment, suggesting that NAC's strength lies in targeted replenishment of glutathione in deficient cells (Rushworth & Megson, 2014).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-10-5-15(13-19(18)27-2)14-20(23)21-16-6-8-17(9-7-16)22-11-3-4-12-28(22,24)25/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHJGUIWXFZYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B2924452.png)
![4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2924453.png)


![N-(3-chloro-4-methylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2924460.png)
![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate](/img/structure/B2924461.png)






